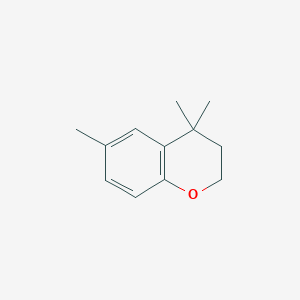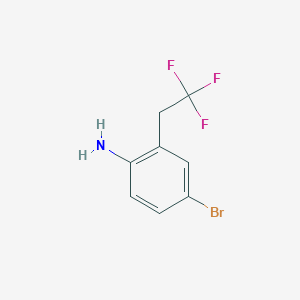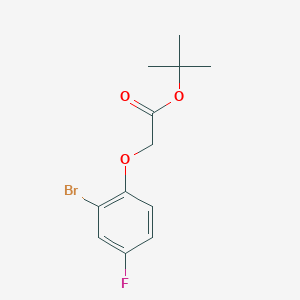
Tert-butyl (2-bromo-4-fluorophenoxy)acetate
描述
Tert-butyl (2-bromo-4-fluorophenoxy)acetate is an organic compound that features a tert-butyl ester group attached to a phenoxyacetate moiety, which is further substituted with bromine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2-bromo-4-fluorophenoxy)acetate typically involves the reaction of 2-bromo-4-fluorophenol with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for tert-butyl(2-bromo-4-fluorophenoxy)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
Tert-butyl (2-bromo-4-fluorophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenoxyacetate moiety can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or THF.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dehalogenated or defluorinated products.
科学研究应用
Tert-butyl (2-bromo-4-fluorophenoxy)acetate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science applications.
作用机制
The mechanism of action of tert-butyl(2-bromo-4-fluorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways and cellular functions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets .
相似化合物的比较
Similar Compounds
Tert-butyl bromoacetate: A related compound used as an alkylating agent and intermediate in organic synthesis.
Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate: A similar compound with trifluoromethyl substitution, used in various chemical applications.
Uniqueness
Tert-butyl (2-bromo-4-fluorophenoxy)acetate is unique due to the combination of bromine and fluorine substitutions on the phenoxyacetate moiety. This structural feature imparts distinct reactivity and binding properties, making it valuable in specific chemical and biological applications.
属性
分子式 |
C12H14BrFO3 |
|---|---|
分子量 |
305.14 g/mol |
IUPAC 名称 |
tert-butyl 2-(2-bromo-4-fluorophenoxy)acetate |
InChI |
InChI=1S/C12H14BrFO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(14)6-9(10)13/h4-6H,7H2,1-3H3 |
InChI 键 |
VLYJZOPHSLJCHV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)F)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

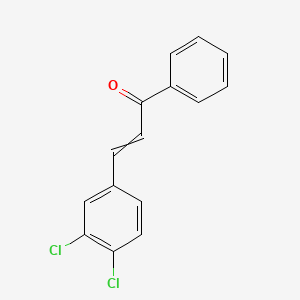
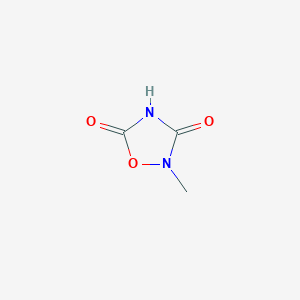
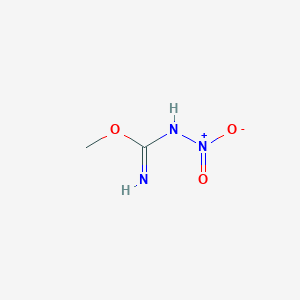
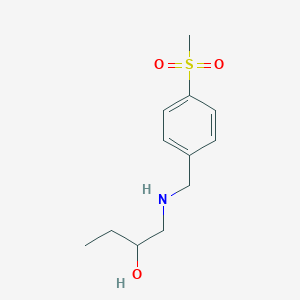
![2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B8585387.png)
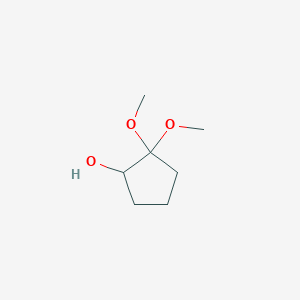
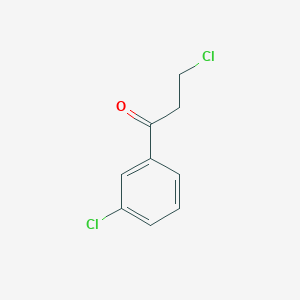
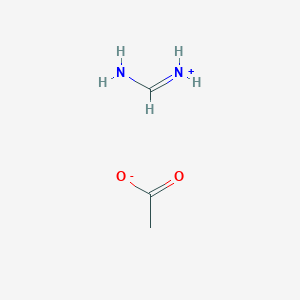
propanedinitrile](/img/structure/B8585431.png)
![7-Iodo-6-methylbenzo[d]isoxazol-3-amine](/img/structure/B8585433.png)
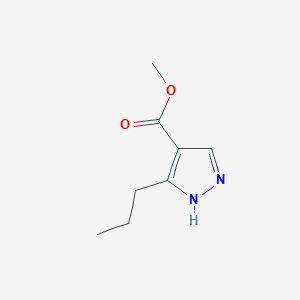
![4-Chloro-2-ethyl-6-{[4-(propan-2-yl)phenyl]methyl}phenol](/img/structure/B8585458.png)
